molecular formula C10H19ClN2O2 B13914934 tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride

tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride

Cat. No.: B13914934
M. Wt: 234.72 g/mol
InChI Key: DLHOCQNOGKASMI-UHFFFAOYSA-N
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Description

tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride: is a chemical compound with a unique spirocyclic structure. It is often used in various scientific research applications due to its distinctive chemical properties and reactivity. The compound is known for its stability and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, the compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for drug development .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

  • tert-butyl N-(2-azaspiro[3.3]heptan-5-yl)carbamate hydrochloride
  • tert-butyl N-(1-oxaspiro[2.3]hexan-5-yl)methylcarbamate

Comparison: tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications.

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-7-4-10(7)5-11-6-10;/h7,11H,4-6H2,1-3H3,(H,12,13);1H

InChI Key

DLHOCQNOGKASMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CNC2.Cl

Origin of Product

United States

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